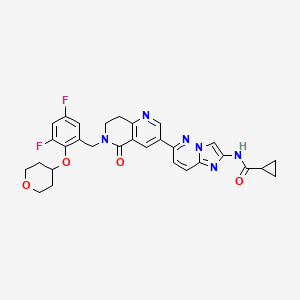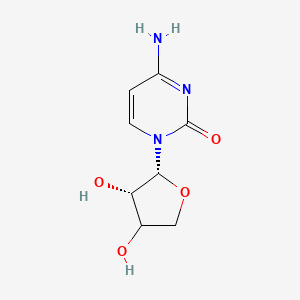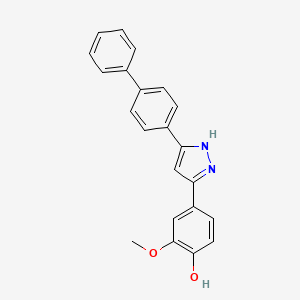
Sulfo-Cyanine5.5 maleimide (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 maleimide (potassium) is a water-soluble, far-red to near-infrared emitting fluorescent dye. It is highly hydrophilic due to the presence of four sulfo groups. This compound is particularly useful for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers. The excitation maximum of Sulfo-Cyanine5.5 is 675 nm, and the emission maximum is 694 nm .
Preparation Methods
Sulfo-Cyanine5.5 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the maleimide functional group. The maleimide group is thiol-reactive, allowing it to selectively label cysteine residues in proteins. The synthetic route typically involves the reaction of cyanine dye with maleimide and sulfonation to introduce the sulfo groups .
Industrial production methods involve the large-scale synthesis of the dye, ensuring high purity and consistency. The process includes careful control of reaction conditions such as temperature, pH, and solvent composition to achieve the desired product quality .
Chemical Reactions Analysis
Sulfo-Cyanine5.5 maleimide (potassium) primarily undergoes substitution reactions due to the presence of the maleimide group. This group reacts with thiol groups (-SH) in proteins and other biomolecules to form stable thioether bonds. Common reagents used in these reactions include reducing agents like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in proteins, facilitating the reaction with the maleimide group .
The major product formed from these reactions is a labeled protein or biomolecule, where the Sulfo-Cyanine5.5 dye is covalently attached to the thiol group of the target molecule .
Scientific Research Applications
Sulfo-Cyanine5.5 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in molecular imaging techniques for diagnosing diseases and monitoring therapeutic responses.
Industry: Applied in the development of biosensors and diagnostic assays .
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 maleimide (potassium) involves its thiol-reactive maleimide group, which selectively labels cysteine residues in proteins. This labeling process forms a stable thioether bond, allowing the dye to be covalently attached to the target molecule. The fluorescent properties of the dye enable the visualization and tracking of the labeled biomolecules in various applications .
Comparison with Similar Compounds
Sulfo-Cyanine5.5 maleimide (potassium) is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:
Alexa Fluor 680: Another near-infrared fluorescent dye with similar applications.
DyLight 680: A water-soluble dye used for labeling proteins and other biomolecules.
IRDye 680: A near-infrared dye used in molecular imaging and diagnostic assays.
These compounds share similar fluorescent properties but may differ in terms of solubility, stability, and specific applications.
Properties
Molecular Formula |
C46H45K3N4O15S4 |
|---|---|
Molecular Weight |
1139.4 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C46H48N4O15S4.3K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;;;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);;;/q;3*+1/p-3 |
InChI Key |
PNUNNGKSEARZHM-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)







![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
